molecular formula C9H10N2O3 B2922920 1-(4-Amino-3-nitrophenyl)propan-2-one CAS No. 1806576-73-7

1-(4-Amino-3-nitrophenyl)propan-2-one

Cat. No.: B2922920
CAS No.: 1806576-73-7
M. Wt: 194.19
InChI Key: PQFCDXMSPNONRZ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H10N2O3. This compound features both amino and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-(4-Amino-3-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

  • Industry

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-aminophenylpropan-2-one. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Amino-3-aminophenyl)propan-2-one.

    Substitution: Products vary based on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Properties

IUPAC Name

1-(4-amino-3-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFCDXMSPNONRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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